tert-Butyl 2-(aminooxy)acetate

Catalog No.
S686779
CAS No.
56834-02-7
M.F
C6H13NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(aminooxy)acetate

CAS Number

56834-02-7

Product Name

tert-Butyl 2-(aminooxy)acetate

IUPAC Name

tert-butyl 2-aminooxyacetate

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)4-9-7/h4,7H2,1-3H3

InChI Key

MXJGKTHZWIGRJG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CON

Canonical SMILES

CC(C)(C)OC(=O)CON

Organic synthesis:

  • Building block for biomolecules: tert-Butyl 2-(aminooxy)acetate can serve as a building block for the synthesis of complex biomolecules like peptides and carbohydrates. Its reactive functional groups allow it to be incorporated into various molecular structures. Source: )
  • Preparation of derivatives: The compound can be used as a starting material for the preparation of various derivatives with different functional groups. These derivatives can then be used in further synthetic processes. Source: )

Chemical biology:

  • Probe for studying protein-glycan interactions: tert-Butyl 2-(aminooxy)acetate can be modified to create probes for studying interactions between proteins and glycans (sugars attached to proteins). These probes can help researchers understand the role of these interactions in various biological processes. Source: )

Material science:

  • Polymer synthesis: The compound can be incorporated into polymers to create new materials with specific properties. For example, it can be used to introduce functional groups that can bind to other molecules or respond to external stimuli. Source: )

tert-Butyl 2-(aminooxy)acetate is a chemical compound characterized by the molecular formula C6H13NO3C_6H_{13}NO_3 and a molecular weight of approximately 145.17 g/mol. This compound features a tert-butyl group attached to an aminooxyacetate moiety, which includes both an amino group and an ether oxygen. The structure can be represented as follows:

text
O ||H2N-CH2-C-O-C(CH3)3

The compound is recognized for its potential applications in biochemical research, particularly in studying protein-glycan interactions due to its ability to form stable adducts with aldehydes and ketones, which are prevalent in glycoproteins .

Currently, there's no documented research on the specific mechanism of action of tBAA in any biological system.

As with any organic compound, it's advisable to handle tBAA with appropriate safety precautions. Specific hazard information for tBAA is not available, but one can infer some general precautions based on its functional groups:

  • Potential respiratory irritant: The aminooxy group might irritate the respiratory system upon inhalation.
  • Potential skin irritant: The compound could potentially irritate the skin upon contact.
, including:

  • Formation of Oxime Derivatives: The aminooxy group can react with carbonyl compounds (aldehydes and ketones) to form oximes, which are important intermediates in organic synthesis.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed, yielding tert-butyl alcohol and 2-aminoacetate.
  • Condensation Reactions: It can undergo condensation with other amines or alcohols, leading to the formation of more complex structures.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry .

Research indicates that tert-butyl 2-(aminooxy)acetate exhibits biological activity primarily through its interactions with glycoproteins. It serves as a probe for studying protein-glycan interactions, which are crucial for various biological processes including cell signaling and immune responses. The compound's ability to form stable adducts with reactive carbonyl groups enhances its utility in biological assays .

Several methods have been described for the synthesis of tert-butyl 2-(aminooxy)acetate:

  • Direct Amination: This method involves the reaction of tert-butyl acetate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically requires heating to facilitate product formation.
  • Esterification: Another approach involves the esterification of aminooxyacetic acid with tert-butyl alcohol under acidic conditions, yielding the desired compound along with water as a byproduct.
  • Using Protected Amines: The use of protected amino acids (like Boc-protected derivatives) can also facilitate the synthesis, allowing for selective reactions without interfering functional groups .

tert-Butyl 2-(aminooxy)acetate has several notable applications:

  • Biochemical Probes: It is widely used as a probe for studying protein-glycan interactions due to its ability to react selectively with carbonyl groups.
  • Synthetic Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
  • Research Tool: Its role in glycosylation studies makes it valuable in research focused on carbohydrate chemistry and biochemistry .

Interaction studies involving tert-butyl 2-(aminooxy)acetate focus on its ability to form adducts with glycoproteins. These studies often employ techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate binding affinities and mechanisms. The compound's reactivity with carbonyl groups allows researchers to investigate how glycoproteins interact with other biomolecules, providing insights into cellular processes and disease mechanisms .

Several compounds share structural similarities with tert-butyl 2-(aminooxy)acetate. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
tert-Butyl 2-(methylamino)acetateContains a methylamine group instead of aminooxyMay exhibit different reactivity profiles
tert-Butyl 2-(ethylamino)acetateFeatures an ethylamine groupAlters hydrophobicity and potential biological activity
Di-tert-butyl 2,2'-azanediyldiacetateContains two tert-butyl groupsMore sterically hindered, affecting reactivity
tert-Butyl 3-((benzyloxy)carbonyl)aminoacetateIncorporates a benzyloxycarbonyl protecting groupUseful for selective reactions in peptide synthesis

The uniqueness of tert-butyl 2-(aminooxy)acetate lies in its specific functionality that allows it to act effectively as a probe for studying protein-glycan interactions while maintaining stability under various conditions .

Molecular Architecture Analysis

X-ray Crystallographic Studies

Limited crystallographic data are available specifically for tert-Butyl 2-(aminooxy)acetate in the literature. However, structural insights can be derived from related compounds and computational modeling approaches. The molecule exhibits a flexible structure with four rotatable bonds, allowing for multiple conformational states [1] [2].

The compound contains key structural features including a tertiary butyl ester group, an aminooxy functional group (-ONH₂), and an acetate backbone. The molecular architecture is characterized by a central carbon skeleton with the chemical formula C₆H₁₃NO₃, resulting in a molecular weight of 147.17 g/mol [3] [4] [1].

X-ray crystallographic studies of related tert-butyl compounds provide insights into the structural preferences of this family of molecules. For instance, crystallographic analysis of similar tert-butyl carbamate derivatives demonstrates that the tert-butyl group typically adopts a staggered conformation to minimize steric interactions [5] [6] [7].

Conformational Dynamics

The conformational flexibility of tert-Butyl 2-(aminooxy)acetate is primarily governed by rotation around four rotatable bonds [1] [2]. The aminooxy group (-ONH₂) can adopt different orientations relative to the acetate backbone, influencing the overall molecular geometry and reactivity patterns.

Computational studies suggest that the tert-butyl group provides significant steric hindrance while maintaining conformational rigidity around the ester linkage [8]. The carbon bond saturation parameter (Fsp3) of 0.833 indicates a high degree of sp³ hybridization, contributing to the three-dimensional character of the molecule [2].

The molecule lacks defined stereocenter atoms, indicating that conformational dynamics occur through bond rotation rather than stereochemical inversion [1]. This flexibility is particularly important for the aminooxy functional group, which can participate in various chemical transformations depending on its spatial orientation.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for tert-Butyl 2-(aminooxy)acetate. The ¹H NMR spectrum typically exhibits characteristic signals for the tert-butyl group, appearing as a singlet around 1.4-1.5 ppm due to the nine equivalent methyl protons [9] [10] [11].

The aminooxy group (-ONH₂) demonstrates distinctive NMR behavior. The amino protons typically appear as a broad signal that may exchange with deuterium in deuterated solvents. The methylene protons adjacent to the aminooxy group (-CH₂-ONH₂) appear as a characteristic singlet in the 4.0-4.5 ppm region [11].

¹³C NMR spectroscopy reveals the carbonyl carbon of the ester group typically resonating around 170-175 ppm, while the tert-butyl carbons appear around 28 ppm (methyl carbons) and 82 ppm (quaternary carbon) [9] [10]. The methylene carbon attached to the aminooxy group resonates in the 65-70 ppm region.

Advanced NMR techniques, including tert-butyl group analysis as molecular probes, demonstrate that the tert-butyl moiety retains high mobility even when attached to larger molecular systems, resulting in sharp and intense NMR signals [12] [13]. This property makes tert-butyl compounds particularly useful for structural studies of macromolecular complexes.

Mass Spectrometry Profiling

Mass spectrometry analysis of tert-Butyl 2-(aminooxy)acetate reveals characteristic fragmentation patterns typical of tert-butyl esters. The molecular ion peak appears at m/z 147, corresponding to the molecular weight of 147.17 g/mol [3] [1].

Common fragmentation pathways include loss of the tert-butyl group (C₄H₉, 57 mass units) through alpha cleavage adjacent to the carbonyl group, resulting in a base peak or prominent fragment at m/z 90 [14] [15]. Additional fragmentations may involve loss of the entire tert-butyl ester group (C₄H₉O, 73 mass units), producing fragments at m/z 74.

The aminooxy functional group can undergo specific fragmentation patterns, potentially losing NH₂ (16 mass units) or forming characteristic iminium-type fragments. McLafferty rearrangement, common in ester compounds, may also contribute to the fragmentation pattern [15].

Electrospray ionization mass spectrometry (ESI-MS) typically produces protonated molecular ions [M+H]⁺ at m/z 148, and under certain conditions, sodium adducts [M+Na]⁺ at m/z 170 may be observed [10].

Thermodynamic Stability Profiles

Solubility Behavior in Organic Solvents

The solubility characteristics of tert-Butyl 2-(aminooxy)acetate are strongly influenced by its molecular structure, which combines hydrophobic (tert-butyl group) and hydrophilic (aminooxy and ester) functionalities. The compound demonstrates excellent solubility in polar organic solvents and limited aqueous solubility [16] [17] [18].

In dichloromethane and chloroform, the compound exhibits high solubility due to favorable interactions between the organic framework and halogenated solvents [19] [17]. Similarly, ethyl acetate provides excellent solubility, likely due to hydrogen bonding interactions and structural compatibility between the ester functionalities [16] [20].

Polar aprotic solvents such as acetonitrile, dimethylsulfoxide (DMSO), and dimethylformamide (DMF) demonstrate good compatibility with the compound [21] [18]. The aminooxy group can form hydrogen bonds with these solvents, enhancing dissolution. In methanol and ethanol, solubility is moderate, facilitated by hydrogen bonding between the aminooxy group and the alcohol hydroxyl groups [16] [20].

Aqueous solubility is significantly limited due to the hydrophobic nature of the tert-butyl group, which outweighs the hydrophilic contributions of the aminooxy and ester functionalities [17] [18]. Non-polar solvents such as hexane show poor compatibility due to the polar functional groups present in the molecule.

Thermal Decomposition Pathways

The thermal stability of tert-Butyl 2-(aminooxy)acetate is primarily governed by the strength of the ester bond and the stability of the tert-butyl group under elevated temperatures. The compound demonstrates thermal stability up to approximately 150°C, above which decomposition begins to occur [22].

Thermal decomposition pathways for tert-butyl esters typically involve initial cleavage of the ester bond through a retro-ene mechanism, similar to patterns observed in related tert-butyl acetate compounds [23] [24] [25]. The primary decomposition route involves formation of acetic acid derivatives and isobutylene through elimination of the tert-butyl group.

At temperatures above 200°C, multiple decomposition pathways become active. The aminooxy group may undergo oxidation or elimination reactions, potentially forming nitrogen-containing gaseous products. Pyrolysis studies of related compounds suggest that decomposition products may include carbon monoxide, carbon dioxide, water, and various low molecular weight hydrocarbons [26] [23].

The thermal decomposition kinetics follow first-order kinetics typical of unimolecular elimination reactions. Activation energies for tert-butyl compound decomposition typically range from 40-65 kcal/mol, depending on the specific functional groups present [27]. The presence of the aminooxy group may influence the decomposition mechanism by providing alternative reaction pathways.

XLogP3

0.2

Wikipedia

Tert-Butyl 2-aminooxyacetate

Dates

Last modified: 08-15-2023

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